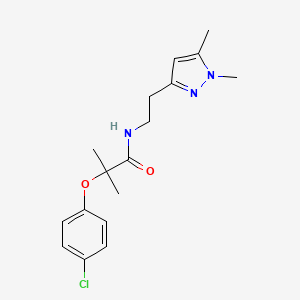

2-(4-chlorophenoxy)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-12-11-14(20-21(12)4)9-10-19-16(22)17(2,3)23-15-7-5-13(18)6-8-15/h5-8,11H,9-10H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQRTATYYJSDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylpropanamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C16H19ClN4O2

- Molecular Weight : 334.8 g/mol

- IUPAC Name : 2-(4-chlorophenoxy)-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide

Research indicates that the compound exhibits various biological activities primarily through modulation of inflammatory pathways and potential cytotoxic effects on cancer cells.

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells, suggesting a neuroprotective role against neuroinflammation .

- It appears to act by suppressing the activation of nuclear factor-kappa B (NF-κB) and related signaling pathways, which are crucial in the inflammatory response .

-

Cytotoxic Effects :

- In vitro studies have demonstrated that derivatives containing a pyrazole ring exhibit cytotoxicity against various cancer cell lines, including glioma and neuroblastoma .

- The compound's structure allows it to induce cell cycle arrest and apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures, providing insights into the potential effects of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

*Calculated molecular weight based on formula C₁₉H₂₂ClN₃O₂.

Physical and Chemical Properties

- Hydrogen Bonding : The dichlorophenylacetamide analogue forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, stabilizing its crystal lattice . Similar behavior is anticipated for the target compound due to its amide group.

- This contrasts with the 3-oxo-2-phenyl group in , which allows planar amide alignment but increases torsional strain (dihedral angles ~80° between rings) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylpropanamide to ensure high purity and yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or similar solvents. For example, analogous amide syntheses involve reacting acid derivatives (e.g., arylacetic acids) with amine-containing precursors (e.g., 4-aminoantipyrine derivatives) under controlled temperatures (e.g., 273 K) to minimize side reactions . Purification via slow evaporation of solvents (e.g., methylene chloride) yields single crystals suitable for structural validation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : X-ray diffraction (XRD) is employed for crystal structure determination. The SHELX system (e.g., SHELXL for refinement) is widely used to model hydrogen bonding, torsional angles, and molecular packing. Hydrogen atoms are placed in calculated positions using riding models, and thermal parameters are refined iteratively . For instance, R22(10) hydrogen-bonded dimers, common in amides, are identified via graph-set analysis .

Q. What analytical techniques are critical for confirming the molecular structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) confirms functional groups and connectivity. Mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) assesses purity, while XRD provides definitive stereochemical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in different polymorphs of this compound?

- Methodological Answer : Graph-set analysis (Bernstein et al., 1995) systematically categorizes hydrogen-bonding motifs (e.g., dimeric R22(10) patterns vs. chain formations). Comparative XRD studies of polymorphs, combined with Density Functional Theory (DFT) calculations, identify steric or electronic factors influencing packing . For example, dihedral angles between aromatic rings (e.g., 48.45° vs. 56.33°) may explain conformational variability .

Q. What experimental design considerations are essential for assessing bioactivity while ensuring compound stability?

- Methodological Answer : Stability under physiological conditions is assessed via pH-dependent degradation studies (e.g., UV-Vis spectroscopy in buffers). Bioactivity assays (e.g., enzyme inhibition) require strict control of solvent (DMSO concentration <1% v/v) and temperature. Parallel monitoring of compound integrity via LC-MS during assays prevents false positives from degradation products .

Q. How can reaction conditions be optimized to improve yield without generating regioisomeric byproducts?

- Methodological Answer : Reaction stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) and solvent polarity (e.g., dichloromethane vs. THF) are optimized via Design of Experiments (DoE). Catalytic additives (e.g., DMAP) enhance coupling efficiency. Real-time monitoring via FT-IR or TLC minimizes over-reaction .

Q. How do computational predictions (e.g., DFT) compare with experimental structural data for this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) predict bond lengths, angles, and electrostatic potentials. Discrepancies >0.05 Å in bond lengths or >5° in torsional angles between computational and XRD data may indicate crystal-packing forces or solvation effects not modeled in silico .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns despite high crystallographic purity?

- Methodological Answer : Dynamic effects (e.g., hindered rotation of the 4-chlorophenoxy group) or solvent-dependent conformational equilibria can cause splitting. Variable-temperature NMR (e.g., 298–373 K) or COSY/NOESY experiments clarify exchange processes. Cross-validation with XRD data rules out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.